molecular formula C18H17NO4 B2381706 1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione CAS No. 620931-53-5

1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione

Cat. No. B2381706
CAS RN: 620931-53-5
M. Wt: 311.337
InChI Key: KPGZNVOPWKFAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency (WADA) in 2009.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : A study by Ashok et al. (2015) explored the synthesis of compounds related to 1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione, demonstrating significant in vitro antibacterial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Lakshmi, & Ravi, 2015).

Chemical Synthesis Techniques

  • Advancements in Chemical Synthesis : Corey and Ghosh (1987) worked on the synthesis processes involving similar compounds, contributing to the understanding of chemical reactions and synthesis methods involving these complex molecules (Corey & Ghosh, 1987).

  • Molecular Structure and Analysis : The study of the crystal structure and molecular interactions of similar compounds has been conducted by Abdellaoui et al. (2019), providing insights into the three-dimensional structure and stability of these molecules (Abdellaoui et al., 2019).

Biological Activity and Potential Applications

  • Potential as AChE Inhibitors : Andrade-Jorge et al. (2018) investigated derivatives of similar compounds for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer’s disease. Their findings suggest that these compounds could have significant medicinal value (Andrade-Jorge et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “2-(2-Methoxyphenoxy)ethylamine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12-7-8-14-13(11-12)17(20)18(21)19(14)9-10-23-16-6-4-3-5-15(16)22-2/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGZNVOPWKFAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Methoxyphenoxy)ethyl)-5-methylindoline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.